molecular formula C15H20O3 B1676576 Micheliolide CAS No. 68370-47-8

Micheliolide

Cat. No. B1676576
CAS RN: 68370-47-8
M. Wt: 248.32 g/mol
InChI Key: RDJAFOWISVMOJY-PWNZVWSESA-N
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Description

Micheliolide (MCL) is a guaianolide sesquiterpene lactone isolated from Michelia compressa and Michelia champac . It has been reported to have anti-inflammatory effects and can protect mice from ovariectomy-induced bone loss . MCL could effectively attenuate the high glucose-stimulated activation of NF-κB, the degradation of IκBα, and the expression of MCP-1, TGF-β1, and FN in rat mesangial cells (MCs) .


Molecular Structure Analysis

Micheliolide has a molecular formula of C15H20O3 and a molecular weight of 248.32 . The specific details about its molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

Micheliolide has a molecular weight of 248.32 and a molecular formula of C15H20O3 . The specific physical and chemical properties of Micheliolide were not found in the search results.

Scientific Research Applications

Treatment of Acute Myelogenous Leukemia (AML)

Micheliolide derivatives have been synthesized and evaluated for their activities against different AML cell lines . These derivatives demonstrated comparable activities against AML cell lines HL-60 and doxorubicin-resistant cell line HL-60/A . MCL and some of its derivatives maintained significant activities against multi-drug resistant AML progenitor cells KG-1a .

Targeting Leukemia Stem Cells

MCL was found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . This is particularly important as leukemia stem cells play a role in self-renewal, disease initiation, and disease propagation .

Inhibition of NF-κB Expression and Activity

MCL exerts its cytotoxic effects via inhibition of NF-κB expression and activity . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Generation of Intracellular Reactive Oxygen Species (ROS)

MCL generates intracellular reactive oxygen species (ROS), which play a critical role in cell signaling and homeostasis . When ROS levels become too high, they can be harmful to cells and affect their functions .

Radiosensitization of p53-Deficient Non-Small Cell Lung Cancer

MCL has been shown to enhance the radiosensitivities of p53-deficient non-small cell lung cancer . This suggests that MCL could potentially be used in combination with radiation therapy to improve treatment outcomes .

Modest Cytotoxicity at Low Concentrations

At concentrations less than 20 μM, MCL induced modest cytotoxicity . This indicates that MCL could potentially be used at low doses to minimize toxicity while still achieving therapeutic effects .

Mechanism of Action

Target of Action

Micheliolide (MCL) is a natural guaianolide sesquiterpene lactone (GSL) discovered in Michelia compressa and Michelia champaca plants . It has been shown to exert selective cytotoxic effects on CD34 + CD38 - leukemia stem cells (LSCs) . MCL also inhibits STAT3 and STAT5 phosphorylation through direct binding to these proteins .

Mode of Action

MCL interacts with its targets, primarily STAT3 and STAT5 proteins, by binding directly to them . This interaction inhibits the phosphorylation of STAT3 and STAT5, which are crucial for the survival and proliferation of cancer cells .

Biochemical Pathways

MCL affects several biochemical pathways. It has been found to suppress the activation of the IκBα/NF-κB pathway and the Akt pathway . Additionally, MCL inhibits the activation of c-Jun N-terminal kinase (JNK), p38 MAPK kinase, and extracellular signal-regulated kinases 1/2 (ERK1/2) . Moreover, MCL promotes the expression of the antioxidant protein heme oxygenase-1 (HO-1) by enhancing NF-E2-related factor 2 (Nrf2) activity .

Pharmacokinetics

Mcl is known to be a chief constituent of various plants, suggesting that it is well-absorbed and distributed in these organisms

Result of Action

MCL has been found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . It reduces cell viability and induces apoptosis in a dose-dependent manner in various cell lines . MCL also suppresses the production of pro-inflammatory cytokines and mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β .

Safety and Hazards

Micheliolide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Micheliolide has shown promising anti-inflammatory and anti-tumor efficacy . It has been suggested that Micheliolide could serve as a neuroprotective agent in neuroinflammation-related neurodegenerative disorders . It has also been suggested that Micheliolide could be used as a novel anti-resorptive agent against osteoporosis . Further investigations in vitro, in vivo, and in silico-based studies are needed .

properties

IUPAC Name

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJAFOWISVMOJY-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331787
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micheliolide

CAS RN

68370-47-8
Record name Micheliolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68370-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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